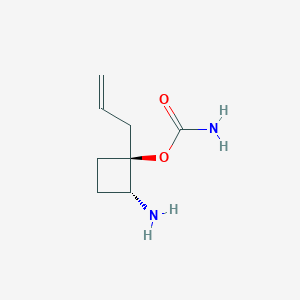

trans-1-Allyl-2-aminocyclobutylcarbamate

Description

trans-1-Allyl-2-aminocyclobutylcarbamate is a cyclobutane-derived compound featuring a strained four-membered ring with a trans-configuration. Its structure includes:

- An allyl group (-CH₂CHCH₂) at position 1.

- A primary amine (-NH₂) at position 2.

- A carbamate (-OCONHR) functional group.

This compound is of interest in medicinal chemistry and materials science due to the cyclobutane ring’s unique stereoelectronic properties and the carbamate group’s stability compared to esters or amides.

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

[(1S,2R)-2-amino-1-prop-2-enylcyclobutyl] carbamate |

InChI |

InChI=1S/C8H14N2O2/c1-2-4-8(12-7(10)11)5-3-6(8)9/h2,6H,1,3-5,9H2,(H2,10,11)/t6-,8-/m1/s1 |

InChI Key |

HNBHVWNYCDDJJL-HTRCEHHLSA-N |

Isomeric SMILES |

C=CC[C@]1(CC[C@H]1N)OC(=O)N |

Canonical SMILES |

C=CCC1(CCC1N)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Allyl-2-aminocyclobutylcarbamate typically involves the reaction of an allyl amine with a cyclobutylcarbamate precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-1-Allyl-2-aminocyclobutylcarbamate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form a saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated amines.

Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: trans-1-Allyl-2-aminocyclobutylcarbamate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity .

Medicine: Its unique structure allows for the design of molecules with high specificity and potency .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of trans-1-Allyl-2-aminocyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with active sites, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Comparison

The following cyclobutane derivatives share structural similarities but differ in substituents and functional groups:

Key Differences :

- Carbamate vs. Carboxamide/Carboxylic Acid : The carbamate in the target compound offers hydrolytic stability and versatility in prodrug design, contrasting with the polar carboxylic acid or amide groups in analogs .

- Allyl Group : The allyl substituent in the target compound may enhance reactivity (e.g., via radical or cycloaddition pathways) compared to the inert t-Boc group in the carboxamide analog.

a. (±)-trans-2-(t-Boc-amino)cyclobutanecarboxamide

- Steps : Base-mediated hydrolysis of precursors (e.g., NaOH reflux, pH adjustment, extraction).

- Yield : 70% after flash chromatography.

- Key Reagents : NaOH, HCl, ethyl acetate.

b. (±)-trans-2-aminocyclobutanecarboxylic acid

- Steps : Deprotection of t-Boc groups using trifluoroacetic acid (TFA), ion-exchange purification.

- Yield : Quantitative deprotection (100%), 79% final yield after purification.

- Key Reagents : TFA, ion-exchange resin.

Comparison with this compound:

- Allyl Introduction: Likely requires allylation steps (e.g., Mitsunobu reaction or nucleophilic substitution), which are absent in the analogs.

- Carbamate Formation : May involve coupling amines with chloroformates or carbonyldiimidazole, contrasting with the hydrolysis/deprotection steps in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.